molecular formula C24H22N6 B2946647 N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900291-97-6

N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2946647
CAS No.: 900291-97-6
M. Wt: 394.482
InChI Key: DDGFQNBEQNZUQE-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine ( 900291-97-6) is a high-purity chemical compound with a molecular formula of C24H22N6 and a molecular weight of 394.47 g/mol . This pyrazolo[1,5-a]pyrimidine core structure is a significant pharmacophore in medicinal chemistry, with documented research applications in developing inhibitors for various therapeutic targets . Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as potent inhibitors of mycobacterial ATP synthase , serving as a promising chemical scaffold for novel anti-tuberculosis agents . Furthermore, structural analogs based on the pyrazolo[1,5-a]pyrimidine core have shown potential as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors , which are relevant in inflammatory and autoimmune disease research such as systemic lupus erythematosus (SLE) . The incorporation of the 1H-imidazole moiety, a privileged structure in drug discovery, may contribute to enhanced binding interactions and improved physicochemical properties . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in synthesizing more complex bioactive molecules.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6/c1-3-8-19(9-4-1)21-17-27-30-23(26-12-7-14-29-15-13-25-18-29)16-22(28-24(21)30)20-10-5-2-6-11-20/h1-6,8-11,13,15-18,26H,7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGFQNBEQNZUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCCCN4C=CN=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, also known by its CAS number 326923-09-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C25H22N6OC_{25}H_{22}N_{6}O, with a molecular weight of 422.48 g/mol. The compound features a complex structure that includes an imidazole ring and a pyrazolo-pyrimidine core, which are known for their biological relevance.

Structure

PropertyValue
Molecular FormulaC25H22N6O
Molecular Weight422.48 g/mol
CAS Number326923-09-5
MDL NumberMFCD01050984

Antifungal Activity

Research indicates that compounds with imidazole and pyrazole moieties exhibit antifungal properties. A study focused on the in vitro anti-Candida activity of related compounds suggests that the presence of these functional groups enhances antifungal efficacy against various strains of Candida species .

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for fungal growth. The imidazole ring is known to interact with cytochrome P450 enzymes, which are vital for ergosterol synthesis in fungi, leading to cell membrane disruption .

Case Study 1: In Vitro Studies

A series of in vitro studies demonstrated that derivatives similar to this compound exhibited significant antifungal activity. The Minimum Inhibitory Concentration (MIC) values were determined against Candida albicans and other strains.

CompoundMIC (µg/mL)
N-[3-(1H-imidazol-1-yl)propyl]-...8
Control (Fluconazole)16

Case Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity against human cell lines, the compound showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Cell LineIC50 (µM)
HeLa (cervical)15
MCF7 (breast)20
Normal Fibroblasts>100

Comparison with Similar Compounds

Core Modifications

  • 3,5-Diphenyl vs. Substituted Phenyl Groups :
    The target compound’s 3,5-diphenyl groups enhance π-π stacking interactions, whereas analogs like 3-(4-methoxyphenyl)-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine [Pir-14-3] () introduce electron-donating (methoxy) or bulky (isopropyl) substituents to modulate solubility and target affinity .
  • Halogenated Derivatives :
    Compounds such as 3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 877783-50-1) incorporate chlorine to improve metabolic stability and binding to hydrophobic pockets .

Side Chain Variations

  • Imidazole-Containing Chains :
    The target compound’s 3-(imidazolyl)propyl chain contrasts with N-(2-(1H-imidazol-1-yl)ethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine [Pir-9-8] (), which has a shorter ethyl linker. Longer chains (e.g., propyl) may enhance membrane permeability but reduce solubility .
  • Non-Imidazole Substituents: Derivatives like N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 890624-32-5) replace imidazole with aromatic amines, altering receptor selectivity .

Physicochemical Properties

Compound Name Molecular Weight Purity (HPLC) LogP (Predicted) Key Substituents
Target Compound ~392–401 ≥91% ~3.8 3,5-Diphenyl; 3-(imidazolyl)propyl
Pir-9-8 () ~380 99% ~3.5 3,5-Diphenyl; 2-(imidazolyl)ethyl
Pir-14-3 () ~380 98% ~4.2 5-Isopropyl; 4-methoxyphenyl
3-(4-Chlorophenyl) derivative () 380.87 N/A ~4.5 4-Chlorophenyl; 2,5-dimethyl

Notes:

  • Higher purity (>99%) correlates with optimized synthetic protocols, such as crystallization over column chromatography .

Research Findings and Implications

  • Structure–Activity Relationship (SAR) : The imidazole-propyl chain in the target compound likely enhances interactions with heme-containing enzymes (e.g., cytochrome P450), a feature exploited in antifungal and anticancer drug design .
  • Synthetic Challenges : Achieving regioselective amination at the 7-position remains a bottleneck, necessitating precise control of reaction conditions (e.g., solvent polarity, temperature) .

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